Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1807891-13-9
VCID: VC8411402
InChI: InChI=1S/C8H11N3O4/c1-14-8(13)5-2-11(10-9-5)6-3-15-4-7(6)12/h2,6-7,12H,3-4H2,1H3/t6-,7-/m1/s1
SMILES: COC(=O)C1=CN(N=N1)C2COCC2O
Molecular Formula: C8H11N3O4
Molecular Weight: 213.19

Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate

CAS No.: 1807891-13-9

Cat. No.: VC8411402

Molecular Formula: C8H11N3O4

Molecular Weight: 213.19

* For research use only. Not for human or veterinary use.

Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate - 1807891-13-9

Specification

CAS No. 1807891-13-9
Molecular Formula C8H11N3O4
Molecular Weight 213.19
IUPAC Name methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylate
Standard InChI InChI=1S/C8H11N3O4/c1-14-8(13)5-2-11(10-9-5)6-3-15-4-7(6)12/h2,6-7,12H,3-4H2,1H3/t6-,7-/m1/s1
Standard InChI Key XVKRKAHAGSIFFG-RNFRBKRXSA-N
Isomeric SMILES COC(=O)C1=CN(N=N1)[C@@H]2COC[C@H]2O
SMILES COC(=O)C1=CN(N=N1)C2COCC2O
Canonical SMILES COC(=O)C1=CN(N=N1)C2COCC2O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylate, reflects its core structural components:

  • A 1,2,3-triazole ring substituted at the 1-position with a (3R,4S)-configured oxolane moiety bearing a hydroxyl group at the 4-position.

  • A methyl ester functional group at the triazole’s 4-position.

The stereochemistry of the oxolane ring is defined by the (3R,4S) configuration, while the "rac-" prefix indicates the racemic nature of the mixture, containing both enantiomers in equal proportions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₁N₃O₄
Molecular Weight213.19 g/mol
IUPAC Namemethyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylate
SMILESCOC(=O)C1=CN(N=N1)C2COCC2O
InChI KeyXVKRKAHAGSIFFG-RNFRBKRXSA-N

The hydroxyl group on the oxolane ring and the ester group on the triazole contribute to the compound’s polarity, influencing its solubility and reactivity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate typically employs click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring regioselectively.

Key Steps:

  • Oxolane Precursor Preparation: Synthesis of a suitably protected (3R,4S)-4-hydroxyoxolan-3-yl azide.

  • CuAAC Reaction: Reaction with methyl propiolate (HC≡CCOOCH₃) in the presence of Cu(I) catalysts to yield the 1,4-disubstituted triazole.

  • Deprotection and Purification: Removal of protecting groups (if applicable) followed by chromatographic purification.

Industrial Production Considerations

Scalable synthesis requires optimization of:

  • Catalyst Loading: Minimizing copper residues to meet pharmaceutical standards.

  • Solvent Systems: Using green solvents (e.g., ethanol/water mixtures) to enhance sustainability.

  • Continuous Flow Reactors: Improving reaction efficiency and yield compared to batch processes.

Interaction Studies and Mechanism of Action

Molecular Interactions

The compound’s triazole ring and hydroxyl group enable diverse non-covalent interactions:

  • Hydrogen Bonding: The hydroxyl group acts as a donor, while triazole nitrogen atoms serve as acceptors.

  • π–π Stacking: The planar triazole ring interacts with aromatic residues in proteins or nucleic acids.

  • Hydrophobic Effects: The oxolane moiety contributes to lipid membrane permeability.

Putative Biological Targets

Though specific target identification studies are pending, structurally analogous triazole derivatives are known to inhibit:

  • Enzymes: Cytochrome P450 isoforms, kinases, and proteases.

  • Receptors: G protein-coupled receptors (GPCRs) and nuclear hormone receptors.

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold for Analog Synthesis: Modifications at the ester or hydroxyl groups can generate derivatives with enhanced pharmacokinetic properties.

  • Prodrug Development: The methyl ester may serve as a hydrolyzable prodrug moiety.

Biochemical Probes

  • Protein Binding Studies: Fluorescent or radioactive labeling could track target engagement in cellular assays.

  • Enzyme Inhibition Screens: High-throughput screening libraries for identifying novel inhibitors.

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